molecular formula C11H18O6 B3068704 (4S,5S)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate CAS No. 73346-73-3

(4S,5S)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

Cat. No.: B3068704
CAS No.: 73346-73-3
M. Wt: 246.26 g/mol
InChI Key: MCNKHXZIPATURB-YUMQZZPRSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate typically involves the reaction of diethyl tartrate with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which is then esterified to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, carboxylic acids, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4S,5S)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4S,5S)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S,5S)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes .

Properties

IUPAC Name

diethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O6/c1-5-14-9(12)7-8(10(13)15-6-2)17-11(3,4)16-7/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNKHXZIPATURB-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(OC(O1)(C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](OC(O1)(C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4S,5S)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
Reactant of Route 6
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(4S,5S)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

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